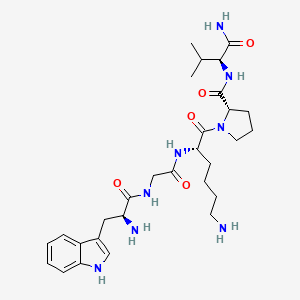
L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is a peptide hormone and neuropeptide belonging to the melanocortin family. It is a tridecapeptide structure with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. This compound is known for its role in stimulating melanogenesis, which is responsible for pigmentation in mammals, including humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide involves the sequential addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this peptide hormone involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency. Purification is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanogenesis and its effects on pigmentation.
Medicine: Explored for its potential therapeutic applications in conditions like ischemia and reperfusion injury, as well as its anti-inflammatory properties.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Wirkmechanismus
L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide exerts its effects by acting as an agonist of melanocortin receptors, particularly MC1, MC3, MC4, and MC5. Upon binding to these receptors, it activates intracellular signaling pathways that lead to increased production of melanin in melanocytes. This process involves the activation of adenylate cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA), which ultimately stimulates melanogenesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Melanocyte-Stimulating Hormone (α-MSH): Shares a similar structure and function, primarily involved in stimulating melanogenesis.
Afamelanotide: A synthetic analog of α-MSH, used for its photoprotective properties in treating conditions like erythropoietic protoporphyria.
Modimelanotide: Another synthetic analog of α-MSH, investigated for its potential therapeutic applications in acute kidney injury.
Uniqueness
L-Tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide is unique due to its specific amino acid sequence and its role as a non-selective full agonist of multiple melanocortin receptors. This broad receptor activity distinguishes it from other similar compounds that may have more selective receptor profiles .
Eigenschaften
CAS-Nummer |
65125-59-9 |
|---|---|
Molekularformel |
C29H44N8O5 |
Molekulargewicht |
584.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H44N8O5/c1-17(2)25(26(32)39)36-28(41)23-11-7-13-37(23)29(42)22(10-5-6-12-30)35-24(38)16-34-27(40)20(31)14-18-15-33-21-9-4-3-8-19(18)21/h3-4,8-9,15,17,20,22-23,25,33H,5-7,10-14,16,30-31H2,1-2H3,(H2,32,39)(H,34,40)(H,35,38)(H,36,41)/t20-,22-,23-,25-/m0/s1 |
InChI-Schlüssel |
BAJZGHKUBMZPDC-IVIIFCHOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


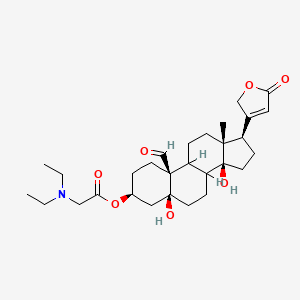
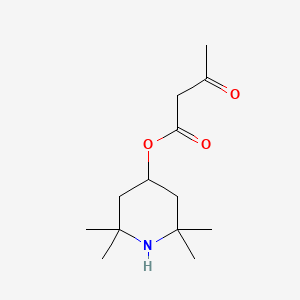

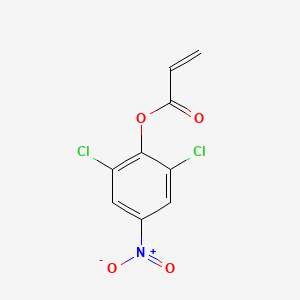
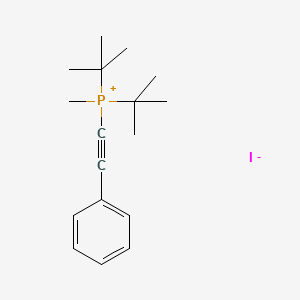

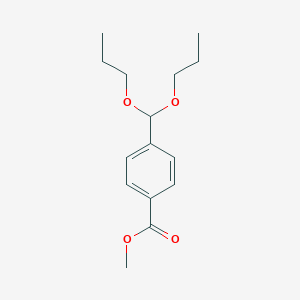
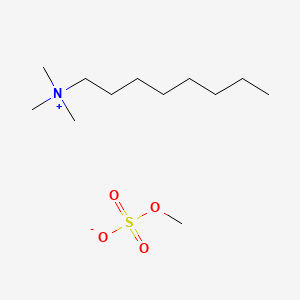
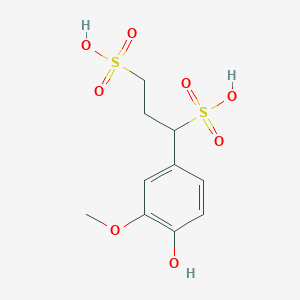

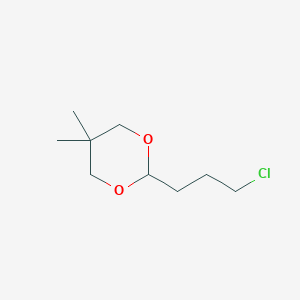
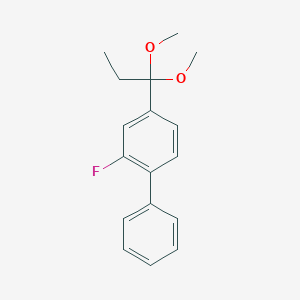
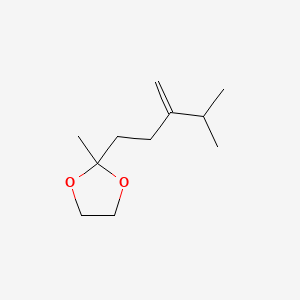
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)
